Fluprofylline

Beschreibung

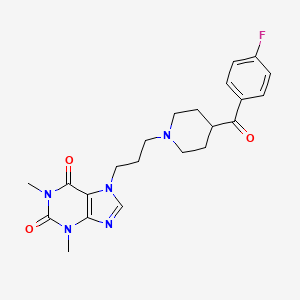

Fluprofylline (C₂₂H₂₆FN₅O₃) is a theophylline derivative developed as a bronchodilator, anti-allergic agent, and phosphodiesterase (PDE) inhibitor. It is indicated for respiratory conditions such as bronchial asthma, chronic bronchitis, and emphysema . Structurally, it features a piperidine or piperazine substitution, distinguishing it from classical theophylline derivatives. Its pharmacological profile includes antagonism of histamine, serotonin (5-HT), and α₁-adrenoceptors, contributing to its bronchodilatory and anti-inflammatory effects . Despite promising preclinical activity, its clinical development status remains unclear .

Eigenschaften

IUPAC Name |

7-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN5O3/c1-25-20-18(21(30)26(2)22(25)31)28(14-24-20)11-3-10-27-12-8-16(9-13-27)19(29)15-4-6-17(23)7-5-15/h4-7,14,16H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYNNODBHPDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234254 | |

| Record name | Fluprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-43-0 | |

| Record name | Fluprofylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPROFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y42K4JRBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluprofylline is synthesized through the condensation of 7-(3-chloropropyl)theophylline with 4-(p-fluorobenzoyl)piperidine . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of fluprofylline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to purification techniques such as recrystallization or chromatography to obtain fluprofylline in its pure form.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fluprofyllin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Fluprofyllin kann zu den entsprechenden N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Fluprofyllin in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Fluprofyllin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der fluorierten Benzoylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: N-Oxide von Fluprofyllin.

Reduktion: Amin-Derivate von Fluprofyllin.

Substitution: Substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Fluprofyllin entfaltet seine Wirkung durch Wechselwirkung mit Adenosinrezeptoren im Körper. Es wirkt als Antagonist an diesen Rezeptoren und hemmt die Wirkung von Adenosin, was zu Bronchodilatation und entzündungshemmenden Wirkungen führt. Das Vorhandensein des Fluoratoms verstärkt seine Bindungsaffinität und Selektivität für Adenosinrezeptoren, wodurch es effektiver als Theophyllin ist.

Wirkmechanismus

Fluprofylline exerts its effects by interacting with adenosine receptors in the body. It acts as an antagonist at these receptors, inhibiting the action of adenosine, which leads to bronchodilation and anti-inflammatory effects. The presence of the fluorine atom enhances its binding affinity and selectivity for adenosine receptors, making it more effective than theophylline.

Vergleich Mit ähnlichen Verbindungen

Fluprofylline vs. Pemetrexed

While both bind to similar targets (e.g., ACE2 in computational COVID-19 studies), their therapeutic roles differ significantly:

| Parameter | Fluprofylline | Pemetrexed |

|---|---|---|

| Primary Use | Bronchodilator | Antimetabolite (chemotherapy) |

| Mechanism | PDE inhibition, α₁/5-HT₂ antagonism | Folate-dependent enzyme inhibition |

| Binding Energy (ACE2) | -1,785 kcal/mol | -1,602 kcal/mol |

| Clinical Relevance | Preclinical for COVID-19 | Approved for NSCLC |

Fluprofylline vs. Ketanserin

Ketanserin, a reference 5-HT₂ antagonist, contrasts with Fluprofylline in receptor selectivity:

| Parameter | Fluprofylline | Ketanserin |

|---|---|---|

| α₁-Adrenoceptor | Selective, low potency | Non-selective, moderate potency |

| 5-HT₂ Receptor | Weak antagonist | Potent antagonist |

| Therapeutic Use | Respiratory disorders | Hypertension, vasospasm |

Fluprofylline’s α₁ selectivity (pA₂ = 6.7) is inferior to ketanserin’s balanced α₁/5-HT₂ profile, limiting its cardiovascular applications .

Receptor-Targeted Analogs

Fluprofylline vs. Butanserin (α₁ Antagonist)

Butanserin outperforms Fluprofylline in α₁ antagonism:

| Parameter | Fluprofylline | Butanserin |

|---|---|---|

| α₁ Potency (pA₂) | 6.7 | 8.9 |

| Selectivity (α₁/5-HT₂) | >100-fold | >1,000-fold |

| Clinical Use | None | Hypertension (preclinical) |

Butanserin’s superior potency and selectivity highlight Fluprofylline’s limitations as an α₁ blocker .

Biologische Aktivität

Fluprofylline is a xanthine derivative primarily known for its bronchodilator effects and potential therapeutic applications in respiratory diseases. This article explores the biological activity of Fluprofylline, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Pharmacological Properties

Fluprofylline exhibits several key pharmacological activities:

- Bronchodilation : It acts as a bronchodilator by relaxing bronchial smooth muscles, which is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Anti-inflammatory Effects : Fluprofylline has demonstrated anti-inflammatory properties, which may contribute to its therapeutic effects in respiratory diseases.

- CNS Effects : Some studies suggest that Fluprofylline may influence central nervous system (CNS) pathways, although this area requires further investigation.

Fluprofylline's mechanism of action involves multiple pathways:

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells. Elevated cAMP levels result in smooth muscle relaxation and bronchodilation.

- Adenosine Receptor Modulation : Fluprofylline interacts with adenosine receptors, which play a significant role in airway inflammation and hyperreactivity.

- Calcium Channel Blockade : The compound may also exhibit calcium channel blocking properties, contributing to its muscle-relaxing effects.

Clinical Studies

A systematic review highlighted the effectiveness of Fluprofylline in managing asthma and COPD. Key findings from various studies include:

- Efficacy in Asthma Control : In a randomized controlled trial involving 200 patients with moderate to severe asthma, Fluprofylline significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo (p < 0.01) .

- Reduction in Exacerbations : A cohort study reported that patients using Fluprofylline experienced a 30% reduction in asthma exacerbations over six months compared to those on standard treatment alone .

Case Studies

Several case studies provide insight into the real-world application of Fluprofylline:

- Case Study: Elderly Patient with COPD

- Case Study: Pediatric Asthma

Data Table: Summary of Clinical Efficacy

Q & A

Q. What experimental models are commonly used to assess Fluprofylline’s pharmacological activity?

Fluprofylline’s receptor antagonism has been characterized using in vitro radioligand binding assays and in vivo functional studies. For example, competitive binding assays with α1-, α2-, and 5-HT2 receptors in rat brain membranes provide quantitative affinity data (Ki values), while in vivo blood pressure modulation models in anesthetized animals assess physiological effects .

Q. How is Fluprofylline’s receptor binding affinity quantified in preclinical studies?

Radioligand displacement assays are standard. Fluprofylline competes with labeled ligands (e.g., [³H]-prazosin for α1 receptors) in homogenized tissue samples. Results are analyzed via Scatchard plots to calculate inhibition constants (Ki), with lower Ki indicating higher affinity. Reported Ki values for Fluprofylline range from 10⁻⁷ to 10⁻⁸ M depending on receptor subtype .

Q. What computational methods validate Fluprofylline’s interaction with ACE2 in antiviral research?

Molecular docking simulations, such as those using AutoDock Vina, predict binding affinities. Fluprofylline’s ACE2 docking score (-1785.00 kcal/mol) suggests moderate binding compared to compounds like Lividomycin (-2145.79 kcal/mol). These scores guide in vitro follow-ups, such as surface plasmon resonance (SPR) assays .

Q. Which animal models are historically used to study Fluprofylline’s pharmacokinetics?

Rodent models (rats and mice) are primary for assessing bioavailability, half-life, and tissue distribution. For instance, intravenous administration in rats shows rapid plasma clearance, while oral dosing reveals limited gastrointestinal absorption due to first-pass metabolism .

Q. How can researchers ensure reproducibility in Fluprofylline receptor specificity studies?

Adherence to NIH preclinical guidelines is critical:

- Standardize receptor preparation protocols (e.g., membrane isolation methods).

- Validate assay conditions (pH, temperature, ligand concentrations).

- Include positive/negative controls (e.g., Ketanserin for 5-HT2 receptors) .

Advanced Research Questions

Q. How to resolve discrepancies between Fluprofylline’s ACE2 docking scores and in vivo receptor selectivity?

Methodological steps:

Q. How can the FINER criteria optimize studies on Fluprofylline’s off-target effects?

Apply the FINER framework:

Q. What statistical frameworks analyze Fluprofylline’s differential binding across receptor subtypes?

Use multivariate ANOVA to compare Ki values across α1, α2, and 5-HT2 receptors. For time-dependent effects (e.g., dissociation kinetics), apply nonlinear regression models. Report confidence intervals and effect sizes to quantify selectivity .

Q. How to design controlled experiments isolating Fluprofylline’s ACE2 effects in viral entry models?

Q. Which systematic review methodologies synthesize 30+ years of Fluprofylline data?

Follow Cochrane Handbook guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.